Cas no 1314984-20-7 ({4-(1H-imidazol-4-yl)methylphenyl}methanol)

{4-(1H-imidazol-4-yl)methylphenyl}methanol 化学的及び物理的性質
名前と識別子
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- {4-[(1H-imidazol-4-yl)methyl]phenyl}methanol
- [4-(1H-imidazol-5-ylmethyl)phenyl]methanol
- [4-(1H-imidazol-4-ylmethyl)phenyl]methanol
- [4-(1H-IMIDAZOL-4-YLMETHYL)-PHENYL]-METHANOL
- Benzenemethanol, 4-(1H-imidazol-5-ylmethyl)-
- {4-(1H-imidazol-4-yl)methylphenyl}methanol
-
- MDL: MFCD08668127
- インチ: 1S/C11H12N2O/c14-7-10-3-1-9(2-4-10)5-11-6-12-8-13-11/h1-4,6,8,14H,5,7H2,(H,12,13)
- InChIKey: GHKFLWUNKQPJNH-UHFFFAOYSA-N
- ほほえんだ: OCC1C=CC(=CC=1)CC1=CN=CN1
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 2
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 167
- トポロジー分子極性表面積: 48.9
- 疎水性パラメータ計算基準値(XlogP): 1.1
{4-(1H-imidazol-4-yl)methylphenyl}methanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-302241-0.1g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 0.1g |
$953.0 | 2023-09-06 | |
Enamine | EN300-302241-0.05g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 0.05g |
$729.0 | 2023-09-06 | |
Enamine | EN300-302241-0.25g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 0.25g |
$1359.0 | 2023-09-06 | |
Enamine | EN300-302241-2.5g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 2.5g |
$5380.0 | 2023-09-06 | |
Enamine | EN300-302241-0.5g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 0.5g |
$2141.0 | 2023-09-06 | |
Enamine | EN300-302241-5.0g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 5.0g |
$7961.0 | 2023-02-26 | |
Enamine | EN300-302241-5g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 5g |
$7961.0 | 2023-09-06 | |
Enamine | EN300-302241-10g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 10g |
$11805.0 | 2023-09-06 | |
Ambeed | A1089646-1g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 1g |
$1971.0 | 2024-04-24 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01048094-1g |
{4-[(1H-imidazol-4-yl)methyl]phenyl}methanol |
1314984-20-7 | 95% | 1g |
¥13524.0 | 2023-04-03 |
{4-(1H-imidazol-4-yl)methylphenyl}methanol 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Youichi Hosokawa,Takeshi Kawase,Masaji Oda Chem. Commun., 2001, 1948-1949
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Anupam Ghorai,Jahangir Mondal,Sumantra Bhattacharya,Goutam Kumar Patra Anal. Methods, 2015,7, 10385-10393
{4-(1H-imidazol-4-yl)methylphenyl}methanolに関する追加情報
Recent Advances in the Study of 1314984-20-7 and {4-(1H-imidazol-4-yl)methylphenyl}methanol in Chemical Biology and Pharmaceutical Research
The compound with the CAS number 1314984-20-7 and the specific product name {4-(1H-imidazol-4-yl)methylphenyl}methanol have recently garnered significant attention in the field of chemical biology and pharmaceutical research. These molecules are of particular interest due to their potential applications in drug discovery and development, especially in targeting specific biological pathways. This research brief aims to summarize the latest findings related to these compounds, focusing on their synthesis, biological activity, and potential therapeutic applications.
Recent studies have highlighted the role of {4-(1H-imidazol-4-yl)methylphenyl}methanol as a key intermediate in the synthesis of novel pharmacologically active compounds. Its unique structure, featuring an imidazole ring and a hydroxymethyl group, makes it a versatile building block for the development of inhibitors targeting enzymes such as kinases and proteases. The compound's ability to interact with various biological targets has been demonstrated in several in vitro and in vivo studies, suggesting its potential as a lead compound for further optimization.
One of the most notable advancements in this area is the identification of 1314984-20-7 as a potent modulator of a specific signaling pathway involved in inflammatory responses. Researchers have employed advanced computational modeling and high-throughput screening techniques to elucidate the binding mechanism of this compound to its target protein. The results indicate a high affinity and selectivity, which could pave the way for the development of new anti-inflammatory drugs with fewer side effects compared to existing therapies.
In addition to its therapeutic potential, the synthesis and characterization of {4-(1H-imidazol-4-yl)methylphenyl}methanol have been optimized to improve yield and purity. Recent publications describe innovative synthetic routes that employ green chemistry principles, reducing the environmental impact of the production process. These advancements not only enhance the scalability of the compound but also align with the growing demand for sustainable pharmaceutical manufacturing practices.
Looking ahead, the continued exploration of 1314984-20-7 and {4-(1H-imidazol-4-yl)methylphenyl}methanol holds promise for uncovering new biological mechanisms and therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into clinical trials. Future research directions may include the development of derivatives with improved pharmacokinetic properties and the investigation of their efficacy in treating a broader range of diseases.
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